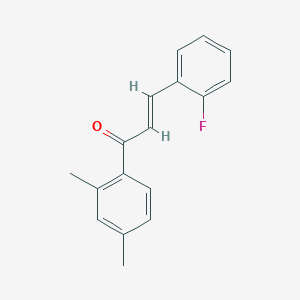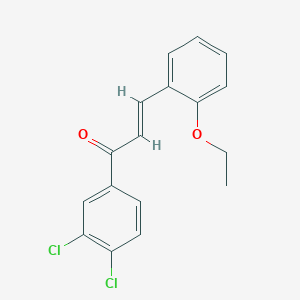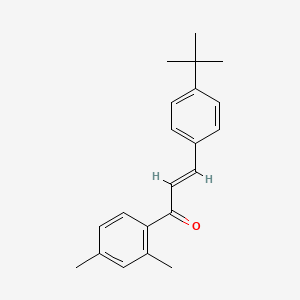
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as 4-tert-butyl-2,4-dimethylphenylprop-2-en-1-one, is a synthetic compound used in various scientific research applications. It has been used for the synthesis of other compounds and has been studied for its biochemical and physiological effects.
科学的研究の応用
4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as 2,4-dichloro-3-methylphenylprop-2-en-1-one, 3-methyl-2,4-diphenylprop-2-en-1-one, and 3-methyl-2,4-diphenylprop-2-en-1-one. It has also been used in the synthesis of various pharmaceuticals and other drugs.
作用機序
The mechanism of action of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one is not yet fully understood. However, it is thought to work by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. This inhibition of COX-2 activity may lead to reduced inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one have been studied in various laboratory experiments. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to reduce pain and inflammation in animal models.
実験室実験の利点と制限
The use of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. A limitation is that the mechanism of action is not yet fully understood, so it is difficult to predict the exact effects of the compound.
将来の方向性
There are several potential future directions for the research and use of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one. One potential direction is to further explore the mechanism of action of the compound and to identify other potential therapeutic applications. Another potential direction is to study the effects of the compound on various diseases, such as cancer and Alzheimer’s disease. Additionally, further research could be done to identify potential side effects and toxicity of the compound. Finally, research could be done to identify potential synthetic pathways for the synthesis of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one.
合成法
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylprop-2-en-1-one is a multi-step process. The first step involves the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-onephenol with 2,4-dimethylbenzaldehyde in the presence of an acid catalyst to form (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylacetophenone. The second step involves the reaction of the acetophenone with sodium borohydride to form (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylprop-2-en-1-one.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-15-6-12-19(16(2)14-15)20(22)13-9-17-7-10-18(11-8-17)21(3,4)5/h6-14H,1-5H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNBKEVNSPNSNL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


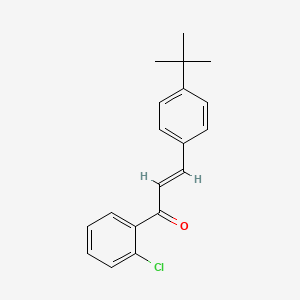

![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
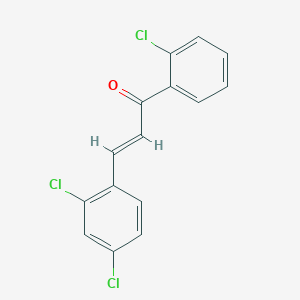
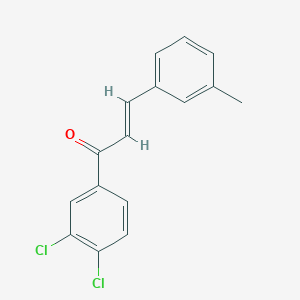


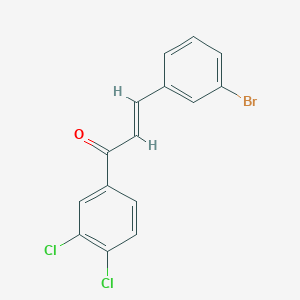

![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
